molecular formula C24H17ClN4O2S B2953654 2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide CAS No. 536712-70-6

2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2953654
CAS No.: 536712-70-6
M. Wt: 460.94
InChI Key: GTSPAYSHVQDZEQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Its structure includes a 3-chlorophenyl substituent at position 3 of the pyrimidoindole system and a sulfanyl-linked acetamide group with an N-phenyl substitution. The 3-chlorophenyl group enhances hydrophobicity, which may influence membrane permeability, while the N-phenylacetamide moiety provides structural diversity for receptor interaction.

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2S/c25-15-7-6-10-17(13-15)29-23(31)22-21(18-11-4-5-12-19(18)27-22)28-24(29)32-14-20(30)26-16-8-2-1-3-9-16/h1-13,27H,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSPAYSHVQDZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Key Findings :

  • Cycloalkyl substituents (e.g., cyclopentyl, cyclobutyl) generally yield 70–80% via HATU-mediated coupling , suggesting efficient synthesis despite steric challenges.
  • Aromatic substituents with electron-donating groups (e.g., methoxy) may enhance solubility, while electron-withdrawing groups (e.g., trifluoromethoxy) could improve receptor binding or stability .

Variations in the Pyrimidoindole Core

Chlorophenyl Positional Isomers

  • 3-Chlorophenyl vs. 4-Chlorophenyl : The target compound’s 3-chlorophenyl group (meta-substitution) may create distinct electronic effects compared to the 4-chlorophenyl (para-) analog (e.g., 536715-23-8, ). Para-substitution often increases symmetry and may alter π-π stacking interactions in biological targets.

Heterocycle Replacement

  • Thieno[3,2-d]pyrimidin vs.

Biological Activity

The compound 2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidoindole backbone with a sulfanyl group and an acetamide moiety. Its molecular formula is C19H16ClN3O2SC_{19}H_{16}ClN_{3}O_{2}S with a molecular weight of approximately 373.86 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine and indole have shown efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell wall integrity.

CompoundTarget OrganismMIC (µg/mL)Reference
This compoundMRSA0.68
Similar Indole DerivativeE. coli2.96

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies on various cancer cell lines have demonstrated that similar pyrimido-indole derivatives can induce apoptosis and inhibit cell proliferation. The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators.

Cell LineIC50 (µM)Mechanism
HeLa (cervical cancer)10Apoptosis induction
MCF-7 (breast cancer)15Cell cycle arrest

Anti-inflammatory Properties

Compounds within the same chemical family have also been noted for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, contributing to their therapeutic potential in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several indole derivatives against clinical isolates of MRSA. The results indicated that the compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a new therapeutic agent in treating resistant infections .

Study 2: Anticancer Screening

In another investigation focusing on anti-cancer activity, the compound was tested against multiple cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, with particular effectiveness against breast and cervical cancer cells .

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